5-bromo-N-[4-(thiophen-2-yl)oxan-4-yl]pyridine-3-carboxamide
Description
Properties
IUPAC Name |
5-bromo-N-(4-thiophen-2-yloxan-4-yl)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN2O2S/c16-12-8-11(9-17-10-12)14(19)18-15(3-5-20-6-4-15)13-2-1-7-21-13/h1-2,7-10H,3-6H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIKXAJSJRORIDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=CS2)NC(=O)C3=CC(=CN=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-[4-(thiophen-2-yl)oxan-4-yl]pyridine-3-carboxamide typically involves multiple steps, starting with the preparation of the thiophene and pyridine intermediates. One common method involves the bromination of thiophene to obtain 5-bromo-2-thiophenecarboxaldehyde . This intermediate is then subjected to a series of reactions, including condensation and cyclization, to form the desired oxan-4-yl and pyridine-3-carboxamide groups .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-[4-(thiophen-2-yl)oxan-4-yl]pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The bromine atom can be reduced to form a hydrogen-substituted derivative.
Substitution: The bromine atom can be substituted with other functional groups such as amines or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while substitution of the bromine atom can result in various substituted derivatives.
Scientific Research Applications
Anticancer Properties
Research indicates that derivatives of pyridine and thiophene compounds, including 5-bromo-N-[4-(thiophen-2-yl)oxan-4-yl]pyridine-3-carboxamide, exhibit promising anticancer activities. A study on similar compounds showed significant potency against various cancer cell lines, including breast cancer (MCF7) and colorectal carcinoma (HCT116) .
Case Study:
In a comparative study, derivatives were synthesized and evaluated for their cytotoxic effects. The results indicated that certain derivatives had IC50 values significantly lower than conventional chemotherapeutics, suggesting enhanced efficacy .
Anti-inflammatory Activity
The compound has been investigated for its potential as a 5-lipoxygenase (5-LOX) inhibitor, which is crucial in the inflammatory pathway. Molecular docking studies suggest that modifications to the structure can enhance its binding affinity to the enzyme, making it a candidate for further optimization .
Data Table: Anti-inflammatory Activity of Similar Compounds
| Compound Name | Binding Affinity (kcal/mol) | IC50 (μM) |
|---|---|---|
| N-(3-Cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-acetamide | -8.5 | 12 |
| This compound | TBD | TBD |
Antimicrobial Effects
The antimicrobial properties of compounds similar to this compound have been explored extensively. These compounds have shown activity against both Gram-positive and Gram-negative bacteria as well as fungal species .
Case Study:
A synthesized derivative was tested against common pathogens using the turbidimetric method. Results demonstrated effective inhibition of bacterial growth, indicating potential for development into an antimicrobial agent .
Synthesis and Molecular Modeling
The synthesis of this compound typically involves multi-step organic reactions that allow for the introduction of the bromine atom and thiophene moiety onto the pyridine framework. Molecular modeling techniques have been employed to predict the compound's interactions with biological targets .
Mechanism of Action
The mechanism of action of 5-bromo-N-[4-(thiophen-2-yl)oxan-4-yl]pyridine-3-carboxamide involves its interaction with specific molecular targets. The thiophene and pyridine rings can engage in π-π stacking interactions with aromatic residues in proteins, while the carboxamide group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Bromine and Thiophene Substitutions
(a) 3-(4-Bromothiophen-2-yl)-N-[4-(Diethylamino)Phenyl]-5-Methylisoxazole-4-Carboxamide (39l)
- Structure : Features a bromothiophene linked to an isoxazole-carboxamide scaffold.
- Synthesis : Utilizes hydroxylamine hydrochloride and pyridine for oxime formation, followed by cyclization .
- Key Differences: The isoxazole ring and diethylamino phenyl group enhance π-π stacking but reduce metabolic stability compared to the oxane-thiophene group in the target compound.
(b) (Z)-4-(3-Oxo-3-(Thiophen-2-yl)Prop-1-Enylamino)-N-(Pyrimidin-2-yl)Benzenesulfonamide (28)
Pyridine-Based CDK2 Inhibitors
(a) 2-Chloro-6-(Naphthalen-2-yl)-4-(Thiophen-2-yl)Nicotinonitrile (4)
- Structure : A pyridine derivative with chloro, naphthyl, and thiophene substituents.
- Activity : CDK2 inhibition (IC50 = 0.24 µM), surpassing the reference drug roscovitine (IC50 = 0.394 µM) .
- Comparison : The target compound’s bromine atom may enhance halogen bonding with kinase ATP pockets, while the oxane group could reduce off-target interactions compared to the naphthyl group in 4 .
(b) Ethyl 3-Amino-6-(Naphthalen-2-yl)-4-(Thiophen-2-yl)Furo[2,3-b]Pyridine-2-Carboxylate (14)
- Structure: Fused furopyridine system with ester and amino groups.
- Activity : Moderate CDK2 inhibition (IC50 = 0.93 µM) but significant cytotoxicity against HCT-116 cells .
- Comparison : The target compound’s carboxamide group may improve target specificity over the ester moiety in 14 , which is prone to hydrolysis.
Thiophene-Oxane Hybrids
(a) N-(3-Cyano-5,6-Dihydro-4H-Cyclopenta[b]Thiophen-2-yl)-2-(4-(N-(Pyrimidin-2-yl)Sulfamoyl)Phenylamino)Acetamide (24)
Structural-Activity Relationship (SAR) Analysis
Biological Activity
5-bromo-N-[4-(thiophen-2-yl)oxan-4-yl]pyridine-3-carboxamide is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be described by the following molecular formula: C13H13BrN2O2S. It features a bromine atom attached to a pyridine ring, an oxan moiety, and a thiophene ring, which contribute to its unique biological properties.
Research indicates that compounds similar to this compound may interact with various biological targets, including:
- Enzymatic Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Receptor Modulation : It may act as a modulator for certain receptors, particularly those involved in neurotransmission and inflammation.
- Antimicrobial Activity : Preliminary studies suggest that this compound could exhibit antimicrobial properties against specific bacterial strains.
Biological Activity Data
The following table summarizes key findings from various studies regarding the biological activity of this compound:
Case Study 1: Antimicrobial Efficacy
In a study focused on agricultural applications, this compound was tested against Ralstonia solanacearum, the causative agent of bacterial wilt in tomatoes. The compound demonstrated significant antimicrobial activity, enhancing disease resistance in treated plants and promoting overall growth metrics such as seed germination and seedling vigor .
Case Study 2: Cancer Cell Lines
Another investigation assessed the cytotoxic effects of the compound on various cancer cell lines. Results indicated that it effectively induced apoptosis at low concentrations, highlighting its potential as an anticancer therapeutic. The study utilized flow cytometry and caspase activity assays to confirm these findings .
Research Findings and Implications
The biological activity of this compound suggests it has promising applications not only in agriculture but also in medicinal chemistry. Its ability to inhibit bacterial growth and induce apoptosis in cancer cells positions it as a candidate for further development.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
